

An In-depth Technical Guide to the Molecular Interactions of Vapendavir Diphosphate

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Compound of Interest

Compound Name: Vapendavir diphosphate

Cat. No.: B3046123

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Executive Summary

Vapendavir is a potent, orally bioavailable antiviral compound demonstrating broad-spectrum activity against picornaviruses, including rhinoviruses and enteroviruses.^[1] Its primary mechanism of action is as a capsid binder. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the conformational changes necessary for viral entry and uncoating.^[1] This technical guide provides a comprehensive overview of the molecular interactions of **Vapendavir diphosphate**, detailing its binding affinity, the specific residues involved in the interaction, and the experimental protocols used to elucidate these interactions.

Data Presentation

Antiviral Activity of Vapendavir

The efficacy of Vapendavir has been quantified against various strains of Enterovirus 71 (EV71), demonstrating its potential as a broad-spectrum antiviral agent. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.

Enterovirus 71 Genogroup	EC50 (μM)
A	0.842 ± 0.325
B2	0.671 ± 0.321
B5	0.498 ± 0.236
C2	0.957 ± 0.074
C4	0.739 ± 0.248

Experimental Protocols

X-ray Crystallography of a Picornavirus-Vapendavir Complex

This protocol outlines the key steps for determining the three-dimensional structure of a picornavirus capsid in complex with Vapendavir.

a. Virus Propagation and Purification:

- Human rhinoviruses (HRV) are typically propagated in HeLa cell suspension cultures.
- Cells are grown to a desired density and then inoculated with the specific rhinovirus serotype.
- The virus is harvested after the appropriate incubation period and purified using techniques such as sucrose gradient ultracentrifugation.

b. Complex Formation:

- The purified virus is incubated with an excess of Vapendavir to ensure binding to the VP1 hydrophobic pocket.

c. Crystallization:

- The hanging-drop vapor diffusion method is commonly employed.

- A small drop of the concentrated virus-Vapendavir complex solution is mixed with a crystallization solution (typically containing buffers like Tris-HCl and precipitants like ammonium sulfate or polyethylene glycol) and suspended over a reservoir with a higher precipitant concentration.
- Crystallization conditions, including pH, temperature, and precipitant concentration, are optimized for each specific virus-ligand complex.

d. Data Collection and Processing:

- A single, well-formed crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen.
- The frozen crystal is exposed to a high-intensity X-ray beam at a synchrotron source to obtain a diffraction pattern.
- The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of individual reflections.

Cytopathic Effect (CPE) Reduction Assay

This assay is a widely used method to determine the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced damage.

a. Cell Preparation:

- A confluent monolayer of susceptible host cells (e.g., HeLa or Vero cells) is prepared in 96-well plates.

b. Compound Dilution and Addition:

- Serial dilutions of Vapendavir are prepared in an appropriate assay medium.
- The growth medium is removed from the cell plate, and the Vapendavir dilutions are added to the wells.

c. Virus Inoculation:

- A standardized amount of the target picornavirus is added to the wells containing the cells and Vapendavir.
- Control wells with no virus (cell control) and virus with no drug (virus control) are included.

d. Incubation and Observation:

- The plate is incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the virus control wells (typically 3-5 days).
- The wells are visually inspected under a microscope to assess the degree of CPE.

e. Data Analysis:

- Cell viability can be quantified using a dye such as crystal violet or an MTS assay.
- The EC50 value is calculated as the concentration of Vapendavir that results in a 50% reduction of the viral cytopathic effect.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

a. Preparation of the Receptor (Viral Capsid):

- The 3D structure of the picornavirus capsid is obtained from a protein database such as the Protein Data Bank (PDB). The PDB ID for the human rhinovirus 2 (HRV2) capsid in complex with Vapendavir is 3vdd.[\[2\]](#)
- Water molecules and any existing ligands are removed from the protein structure file.
- Polar hydrogens and appropriate charges are added to the protein structure.

b. Preparation of the Ligand (Vapendavir):

- The 2D or 3D structure of Vapendavir is obtained from a chemical database or drawn using molecular modeling software.

- The ligand's geometry is optimized, and appropriate charges are assigned.

c. Grid Generation:

- A grid box is defined around the known binding site (the hydrophobic pocket in VP1) on the viral capsid. This grid defines the search space for the docking algorithm.

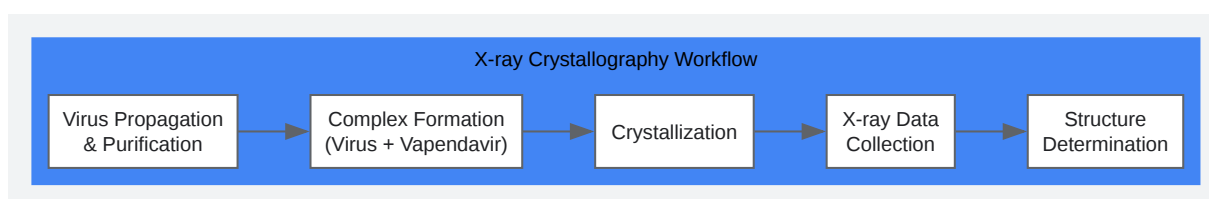
d. Docking Simulation:

- A docking program (e.g., AutoDock Vina) is used to systematically explore different conformations and orientations of Vapendavir within the defined grid box.
- The program calculates the binding energy for each pose, with lower energy values indicating a more favorable interaction.

e. Analysis of Results:

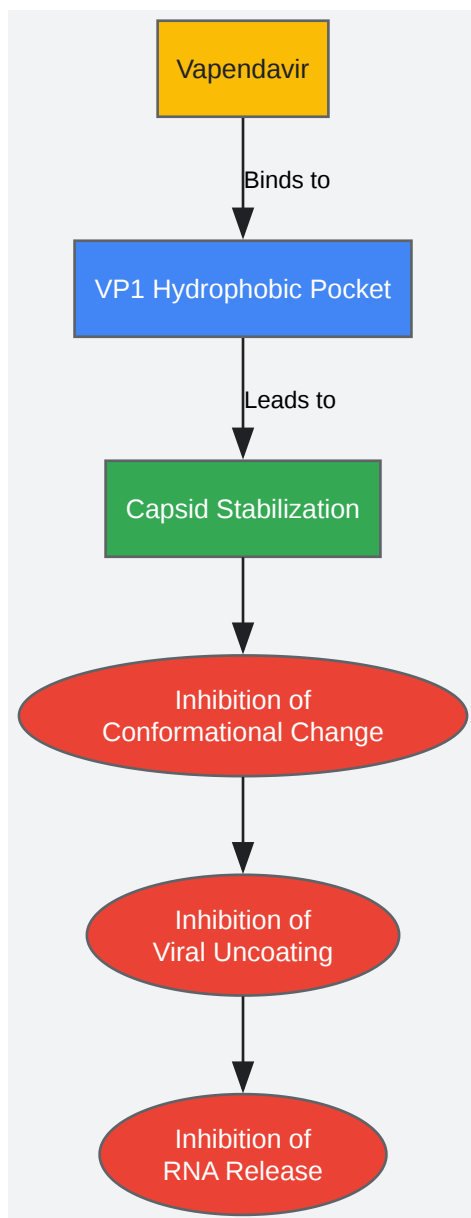
- The docking results are analyzed to identify the most likely binding pose of Vapendavir.
- The specific amino acid residues involved in the interaction (e.g., through hydrogen bonds or van der Waals forces) are identified.

Mandatory Visualizations



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Workflow for X-ray Crystallography.



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Vapendavir's Mechanism of Action.
Vapendavir Binding Site Interactions.

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References

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